molecular formula C39H55N5O12S2Si B12377545 CalFluor 580 Azide

CalFluor 580 Azide

Cat. No.: B12377545
M. Wt: 878.1 g/mol
InChI Key: LIXHLIRZWOKDFN-UHFFFAOYSA-N
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Description

CalFluor 580 Azide is a fluorogenic azide probe that is activated by copper-catalyzed or metal-free click reactions. This compound is not fluorescent until it reacts with alkynes, making it a valuable tool for bioorthogonal chemistry. It is water-soluble and has an excitation band that matches well with the 568 nm or 591 nm laser lines .

Preparation Methods

CalFluor 580 Azide is synthesized through a series of chemical reactions involving azide and alkyne groups. The synthetic route typically involves the use of copper catalysts to facilitate the click reaction between the azide and alkyne, forming a stable triazole ring. The reaction conditions often include solvents like water, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol (MeOH). The compound is usually stored at -20°C to maintain its stability .

Chemical Reactions Analysis

CalFluor 580 Azide primarily undergoes click reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and metal-free click reactions. These reactions are highly specific and efficient, leading to the formation of triazole rings. Common reagents used in these reactions include copper sulfate, sodium ascorbate, and various alkynes. The major product formed from these reactions is a triazole-linked fluorophore, which becomes fluorescent upon reaction with alkynes .

Scientific Research Applications

CalFluor 580 Azide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of CalFluor 580 Azide involves its activation through click reactions with alkynes. The azide group reacts with the alkyne group in the presence of a copper catalyst or under metal-free conditions, forming a triazole ring. This reaction triggers the fluorogenic properties of the compound, allowing it to emit fluorescence. The molecular targets and pathways involved include various biomolecules that can be tagged with alkynes for visualization .

Comparison with Similar Compounds

CalFluor 580 Azide is unique due to its water solubility and compatibility with both copper-catalyzed and metal-free click reactions. Similar compounds include:

These compounds share the same basic structure but differ in their emission wavelengths, making them suitable for different applications in multi-color imaging and labeling.

Properties

Molecular Formula

C39H55N5O12S2Si

Molecular Weight

878.1 g/mol

IUPAC Name

3-[2-[2-[4-azido-5-[2-[2-[dimethyl(3-sulfonatopropyl)azaniumyl]ethoxy]ethoxy]-2-(7-hydroxy-5,5-dimethyl-3-oxobenzo[b][1]benzosilin-10-yl)phenoxy]ethoxy]ethyl-dimethylazaniumyl]propane-1-sulfonate

InChI

InChI=1S/C39H55N5O12S2Si/c1-43(2,13-7-23-57(47,48)49)15-17-53-19-21-55-35-28-36(56-22-20-54-18-16-44(3,4)14-8-24-58(50,51)52)34(41-42-40)27-33(35)39-31-11-9-29(45)25-37(31)59(5,6)38-26-30(46)10-12-32(38)39/h9-12,25-28H,7-8,13-24H2,1-6H3,(H-2,45,46,47,48,49,50,51,52)

InChI Key

LIXHLIRZWOKDFN-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(CCCS(=O)(=O)[O-])CCOCCOC1=CC(=C(C=C1C2=C3C=CC(=O)C=C3[Si](C4=C2C=CC(=C4)O)(C)C)N=[N+]=[N-])OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-]

Origin of Product

United States

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